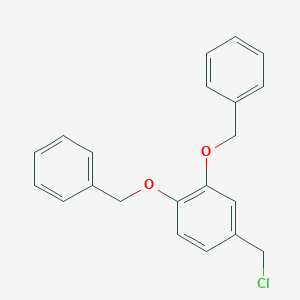

3,4-Dibenzyloxybenzyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144249. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1,2-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClO2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAGFZBQVSGXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCl)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168769 | |

| Record name | 3,5-Bis(benzyloxy)-alpha-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699-59-8 | |

| Record name | 4-(Chloromethyl)-1,2-bis(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1699-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(benzyloxy)-alpha-chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1699-59-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Bis(benzyloxy)-alpha-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(benzyloxy)-α-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-BIS(BENZYLOXY)-ALPHA-CHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN3EA7E8G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibenzyloxybenzyl Chloride: Synthesis, Applications, and Protocols for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 3,4-Dibenzyloxybenzyl Chloride

In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of protecting groups and reactive intermediates is paramount. This compound (CAS No. 1699-59-8) emerges as a highly valuable reagent, serving as a cornerstone for the introduction of a protected catechol moiety. Its structure combines the stability of benzyl ether protecting groups with the reactivity of a benzyl chloride, rendering it an efficient electrophile for covalent bond formation.

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis and application. As a senior application scientist, the goal is to offer field-proven insights and self-validating protocols that ensure reproducibility and success in the laboratory.

Core Compound Data

A summary of the essential physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1699-59-8 | [1][2][3][4] |

| Molecular Formula | C₂₁H₁₉ClO₂ | [3][4] |

| Molecular Weight | 338.83 g/mol | [3] |

| Appearance | Almost white to light beige crystalline powder | [5] |

| Melting Point | 41-43 °C | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from moisture | [5] |

| Synonyms | 4-(Chloromethyl)-1,2-bis(phenylmethoxy)benzene | [5] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most reliably achieved via the chlorination of its corresponding alcohol, 3,4-dibenzyloxybenzyl alcohol. This precursor is itself synthesized from commercially available 3,4-dihydroxybenzaldehyde, providing a clear and logical synthetic pathway.

Logical Synthesis Workflow

The overall synthetic strategy involves two primary transformations: first, the protection of the catechol hydroxyl groups, followed by reduction and chlorination. This sequence is critical; attempting to chlorinate the molecule before protecting the phenolic hydroxyls would lead to undesirable side reactions and polymerization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy this compound | 1699-59-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]

- 5. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]

3,4-Dibenzyloxybenzyl chloride molecular weight

An In-depth Technical Guide to 3,4-Dibenzyloxybenzyl Chloride: Synthesis, Properties, and Applications in Medicinal Chemistry

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a crucial reagent in synthetic organic chemistry. Primarily targeting researchers and professionals in drug development, this document delves into its core chemical properties, provides a field-proven synthesis protocol, and explores its strategic application as a protecting group, particularly for catechol moieties in complex molecule synthesis.

Core Compound Characteristics

This compound, also known as 4-(chloromethyl)-1,2-bis(benzyloxy)benzene, is a benzyl ether derivative widely employed as an alkylating agent. Its utility stems from the stability of the benzyl ether protecting groups under a variety of reaction conditions, while the benzyl chloride moiety provides a reactive site for nucleophilic substitution.

Molecular Structure and Properties

The foundational attributes of this compound are summarized below. Understanding these properties is critical for its appropriate handling, storage, and application in synthetic workflows.

Data Summary: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 338.83 g/mol | |

| Molecular Formula | C21H19ClO2 | |

| Melting Point | 92-94 °C | |

| CAS Number | 1486-53-9 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in dichloromethane, chloroform, THF | Inferred from synthesis protocols |

| Stability | Stable under recommended storage conditions; moisture sensitive |

Structural Diagram

The molecule's structure features a central benzene ring substituted with a chloromethyl group and two benzyloxy groups at the 3 and 4 positions.

Caption: Chemical structure of this compound.

Synthesis Protocol: A Validated Approach

The most reliable and widely cited synthesis of this compound proceeds from its corresponding alcohol, 3,4-dibenzyloxybenzyl alcohol. The chlorination is typically achieved using thionyl chloride in an inert solvent. This method is favored for its high yield and the clean conversion, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Workflow: From Alcohol to Chloride

The following protocol is adapted from established procedures, ensuring reproducibility and high purity of the final product.

Expertise & Causality: The choice of dichloromethane (DCM) as a solvent is strategic; it is inert to the reagents and has a low boiling point, facilitating easy removal during workup. The reaction is run at 0 °C initially to control the exothermic reaction between the alcohol and thionyl chloride, preventing potential side reactions. Allowing the reaction to warm to room temperature ensures the conversion goes to completion.

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 3,4-dibenzyloxybenzyl alcohol (1 equivalent).

-

Dissolution: Anhydrous dichloromethane (DCM, ~5-10 mL per gram of alcohol) is added to dissolve the starting material completely.

-

Cooling: The flask is submerged in an ice-water bath to cool the solution to 0 °C.

-

Reagent Addition: Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise via syringe over 15-20 minutes. Vigorous gas evolution (HCl, SO₂) will be observed. The addition rate must be controlled to prevent an excessive temperature increase.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 1-2 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Workup: The solvent and excess thionyl chloride are carefully removed under reduced pressure (rotary evaporation). The crude residue is then co-evaporated with toluene (2x) to ensure all volatile impurities are removed.

-

Purification: The resulting crude solid is purified by recrystallization. A minimal amount of hot ethyl acetate is added to dissolve the solid, followed by the slow addition of hexane until turbidity persists. Cooling the mixture to 0-4 °C will induce the crystallization of the pure product.

-

Isolation: The white crystalline product is collected by vacuum filtration, washed with cold hexane, and dried under high vacuum.

Trustworthiness & Self-Validation: The purity of the final product should be confirmed by melting point analysis, which should be sharp and within the literature range (92-94 °C). Further characterization by ¹H NMR and ¹³C NMR spectroscopy is essential to confirm the structure and absence of the starting alcohol or other impurities.

Core Application: Catechol Protection in Drug Synthesis

The primary utility of this compound is as a protecting group for catechol functionalities. Catechols are common in natural products and pharmaceutical agents but are sensitive to oxidation and can undergo unwanted side reactions. The two benzyloxy groups form a stable diether that masks the reactive hydroxyl groups.

Mechanism of Protection

The protection reaction is a standard Williamson ether synthesis. The catechol is deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form a more nucleophilic phenoxide, which then displaces the chloride from this compound.

Caption: Logical flow of the catechol protection reaction mechanism.

This protecting group is particularly advantageous because it can be removed under mild hydrogenolysis conditions (e.g., H₂, Pd/C), which typically do not affect other functional groups in the molecule.

Safety and Handling

This compound is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable for incidental contact).

-

Handling: Avoid inhalation of dust and contact with skin and eyes. As it is moisture-sensitive, handle under an inert atmosphere (nitrogen or argon) where possible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong oxidizing agents and bases.

References

-

This compound | C21H19ClO2 | ChemSpider.

-

This compound, 97%, Thermo Scientific | Fisher Scientific.

-

This compound M-0310 | TCI AMERICA.

-

ORGANIC SYNTHESES.

3,4-Dibenzyloxybenzyl chloride chemical properties

An In-depth Technical Guide to the Core Chemical Properties of 3,4-Dibenzyloxybenzyl Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in advanced organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, spectroscopic profile, reactivity, and safe handling protocols, grounding all claims in authoritative data.

Introduction and Core Attributes

This compound, with the chemical formula (C₆H₅CH₂O)₂C₆H₃CH₂Cl, is a substituted aromatic compound of significant interest.[1][2][3] Its molecular architecture is distinguished by a benzyl chloride core functionalized at the 3 and 4 positions with benzyloxy groups. This structure imparts a dual functionality: the reactive benzylic chloride serves as a versatile electrophilic site for introducing the protected catechol moiety, while the two benzyl ether groups act as robust, yet selectively cleavable, protecting groups for the underlying catechol hydroxyls.[4] This combination makes it an invaluable reagent in multi-step syntheses of complex pharmaceuticals and natural products where controlled reactivity of a catechol system is paramount.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are unequivocally established through its distinct physical properties and spectroscopic signatures.

Physicochemical Properties

Quantitative data for this compound is summarized below, providing critical parameters for its handling, storage, and application in synthetic workflows.

| Property | Value | Source(s) |

| CAS Number | 1699-59-8 | [1][2][3] |

| Molecular Formula | C₂₁H₁₉ClO₂ | [2][3] |

| Molecular Weight | 338.83 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 41-43 °C (lit.) | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

| SMILES String | ClCc1ccc(OCc2ccccc2)c(OCc3ccccc3)c1 | [1] |

| InChI Key | DDAGFZBQVSGXJN-UHFFFAOYSA-N | [1] |

Spectroscopic Data Summary

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.45 - 7.25 | m | 10H | Ar-H (benzyl protecting groups) |

| ~6.95 - 6.85 | m | 3H | Ar-H (catechol ring) |

| ~5.10 | s | 4H | -OCH₂ Ph |

| ~4.55 | s | 2H | -CH₂ Cl |

-

Causality: The aromatic protons of the two benzyl groups are expected in the typical 7.3-7.5 ppm range. The protons on the central catechol ring would appear slightly upfield. The benzylic protons of the ether linkage (-OCH₂Ph) are characteristically found around 5.1 ppm, while the electron-withdrawing effect of the adjacent chlorine atom deshields the benzylic chloride protons (-CH₂Cl), shifting them to approximately 4.55 ppm.[5]

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~149 | Ar-C -O |

| ~137 | Ar-C (ipso, benzyl groups) |

| ~130 | Ar-C (ipso, central ring) |

| ~128.5, 128.0, 127.5 | Ar-C (benzyl groups) |

| ~121, 115, 114 | Ar-C (central ring) |

| ~71 | -OCH₂ Ph |

| ~46 | -CH₂ Cl |

-

Causality: The carbons attached to the oxygen atoms (Ar-C-O) are the most deshielded among the aromatic signals. The benzylic ether carbons (-OCH₂Ph) appear around 71 ppm, while the benzylic chloride carbon (-CH₂Cl) is shifted upfield to about 46 ppm due to the halogen's influence.[5]

Table 4: Predicted FTIR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium-Weak | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic, -CH₂-) |

| 1600, 1510, 1450 | Medium-Strong | C=C stretch (aromatic) |

| 1270, 1140 | Strong | C-O stretch (aryl ether) |

| 800 - 600 | Strong | C-Cl stretch |

-

Causality: The spectrum is dominated by strong C-O stretching bands characteristic of aryl ethers and C-H stretching from the aromatic and methylene groups. The C-Cl stretch is expected in the fingerprint region.[5]

Experimental Protocol: Spectroscopic Characterization

A self-validating system for confirming the structure and purity of synthesized this compound involves a multi-pronged spectroscopic approach.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified solid in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Confirm the presence of all expected proton and carbon signals, their chemical shifts, multiplicities, and integration values as predicted. The absence of signals corresponding to the starting alcohol (e.g., a broad -OH peak and a -CH₂OH signal around 4.7 ppm) validates the completion of the reaction.

-

-

FTIR Spectroscopy:

-

Analyze a thin film of the sample on a KBr plate.

-

Verify the presence of characteristic functional group frequencies (Ar-H, C-H, C=C, C-O, C-Cl) and the absence of a broad O-H stretch (around 3300 cm⁻¹), which would indicate residual starting alcohol.

-

-

Mass Spectrometry:

-

Obtain a mass spectrum using a GC-MS system with electron ionization (EI).

-

Confirm the molecular ion peak [M]⁺ and the characteristic isotopic pattern for a single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[5] The primary fragmentation pathway would be the loss of the chlorine atom to form a stable benzylic carbocation [M-Cl]⁺, which would likely be the base peak.[5]

-

Spectroscopic Analysis Workflow

Caption: Logical workflow for synthesis, purification, and spectroscopic validation.

Synthesis of this compound

The most direct and widely reported method for preparing this compound is through the chlorination of the corresponding alcohol, 3,4-dibenzyloxybenzyl alcohol.[4] This precursor is readily synthesized from commercially available 3,4-dihydroxybenzaldehyde.

Rationale of Synthetic Choice

-

Precursor Accessibility: 3,4-dibenzyloxybenzyl alcohol is the immediate and logical precursor. The hydroxyl group is an excellent substrate for conversion to a good leaving group, which is then displaced by a chloride ion.

-

Reaction Control: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) provide a reliable and high-yielding conversion of benzylic alcohols to benzylic chlorides under relatively mild conditions, preventing unwanted side reactions on the electron-rich aromatic ring or cleavage of the benzyl ethers.[4][7]

Experimental Protocol: Chlorination of 3,4-Dibenzyloxybenzyl Alcohol

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen), add 3,4-dibenzyloxybenzyl alcohol (1.0 eq) dissolved in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to moderate the exothermic reaction and minimize the formation of byproducts.

-

Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes. The slow addition prevents a rapid increase in temperature and HCl evolution.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice-water. This step hydrolyzes any excess thionyl chloride and neutralizes the generated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove residual acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Synthesis of this compound from its corresponding alcohol.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from two key reactive features: the labile benzylic chloride and the stable benzyl ether protecting groups.

Reactivity of the Benzylic Chloride

The C-Cl bond is the primary site of reactivity. As a benzylic chloride, it is highly susceptible to nucleophilic substitution reactions.[4] The electron-donating nature of the benzyloxy groups further stabilizes the carbocation intermediate that can form in Sₙ1-type reactions, enhancing its reactivity compared to unsubstituted benzyl chloride.[4]

-

Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanide) to displace the chloride ion. This allows for the covalent attachment of the 3,4-dibenzyloxybenzyl moiety to various molecular scaffolds. For instance, it was used to prepare a benzylnitrile precursor, which is essential for synthesizing amidines.[1]

The Role of the Benzyloxy Protecting Groups

The two benzyloxy groups serve to mask the reactive catechol hydroxyls, preventing them from undergoing undesired reactions (e.g., oxidation, O-alkylation) during subsequent synthetic steps.

-

Stability: Benzyl ethers are exceptionally stable to a wide range of reaction conditions, including strongly basic, nucleophilic, and organometallic reagents, making them highly versatile.[8][9]

-

Deprotection: The key advantage of the benzyl protecting group is its facile removal under mild, neutral conditions via catalytic hydrogenolysis.[9] Treating the protected compound with hydrogen gas in the presence of a palladium on carbon catalyst (H₂/Pd-C) cleanly cleaves the benzyl ethers, regenerating the free catechol and producing toluene as a benign byproduct.[8] This deprotection strategy is orthogonal to many other protecting groups, allowing for selective unmasking in complex molecules.

Core Reactivity Pathways

Caption: Key reaction pathways for this compound.

Safety, Handling, and Storage

This compound is a reactive and corrosive compound that requires careful handling to ensure personnel safety and maintain chemical integrity.[1] Its properties are analogous to other hazardous benzyl chlorides.[10][11][12]

Hazard Identification

Based on supplier safety data, the compound is classified with the following hazards:

-

GHS Pictograms: Corrosion (GHS05), Exclamation Mark (GHS07).[1]

-

Signal Word: Danger.[1]

-

Hazard Statements:

Like other benzyl chlorides, it is also a lachrymator, meaning it can cause tearing upon exposure to its vapors.[12][13]

Safe Handling and Storage Protocol

A self-validating system for handling this compound involves strict adherence to the following protocol:

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[10][11] Eyewash stations and safety showers must be readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Safe Handling Workflow

Caption: General workflow for the safe handling of this compound.

Conclusion

This compound is a highly valuable, multifunctional reagent in organic chemistry. Its well-defined reactivity, centered on the electrophilic benzylic chloride and the robust benzyloxy protecting groups, provides chemists with a reliable tool for the strategic manipulation of catechol-containing molecules. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is essential for its effective and safe application in research and development.

References

-

Chemical Point. (n.d.). This compound. Retrieved from Chemical Point. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882). Retrieved from HMDB. [Link]

-

Wikipedia. (n.d.). Benzyl chloride. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl ethers - Protecting Groups. Retrieved from Organic Chemistry Portal. [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from Common Organic Chemistry. [Link]

Sources

- 1. 3,4-二苄氧基苄氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. scbt.com [scbt.com]

- 4. Buy this compound | 1699-59-8 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882) [hmdb.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Spectroscopic Profile of 3,4-Dibenzyloxybenzyl Chloride: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,4-dibenzyloxybenzyl chloride, a significant intermediate in the synthesis of various pharmaceutical and organic compounds. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The experimental protocols described herein are based on established methodologies for compounds of a similar nature, ensuring a self-validating system for characterization.

While direct experimental spectra for this compound are not widely available in public databases, this guide synthesizes data from structurally analogous compounds and predictive models to offer a robust analytical framework for researchers. The core objective is to provide a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzyl and benzyloxy groups, as well as the benzylic protons of the chloromethyl and ether linkages.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 - 7.28 | m | 10H | Ar-H (Phenyl rings of benzyloxy groups) |

| ~7.00 - 6.85 | m | 3H | Ar-H (Disubstituted benzene ring) |

| ~5.15 | s | 4H | -OCH₂- (Benzyloxy groups) |

| ~4.57 | s | 2H | -CH₂Cl |

Interpretation and Rationale:

The ten protons on the two phenyl rings of the benzyloxy groups are expected to resonate in the downfield region of ~7.45 - 7.28 ppm as a complex multiplet. The three protons on the 3,4-disubstituted aromatic ring are predicted to appear as a multiplet between ~7.00 and 6.85 ppm. The four benzylic protons of the two ether linkages (-OCH₂-) are chemically equivalent and should appear as a sharp singlet around 5.15 ppm. The benzylic protons adjacent to the chlorine atom (-CH₂Cl) are the most deshielded of the methylene protons and are expected to resonate as a singlet at approximately 4.57 ppm. This prediction is based on the known chemical shifts of similar benzyl chloride derivatives.[1]

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~149.5 | C-O (Aromatic) |

| ~149.2 | C-O (Aromatic) |

| ~137.0 | Quaternary Ar-C (Phenyl of benzyloxy) |

| ~130.0 | Quaternary Ar-C |

| ~128.6 | Ar-C (Phenyl of benzyloxy) |

| ~128.0 | Ar-C (Phenyl of benzyloxy) |

| ~127.5 | Ar-C (Phenyl of benzyloxy) |

| ~121.0 | Ar-C |

| ~115.0 | Ar-C |

| ~114.5 | Ar-C |

| ~71.0 | -OCH₂- (Benzyloxy) |

| ~46.5 | -CH₂Cl |

Interpretation and Rationale:

The carbon atoms attached to the oxygen of the ether linkages on the central aromatic ring are expected to have chemical shifts around 149 ppm. The quaternary carbons of the phenyl groups of the benzyloxy substituents are predicted around 137 ppm. The remaining aromatic carbons will appear in the typical region of ~114-130 ppm. The benzylic ether carbons (-OCH₂-) are anticipated to have a chemical shift of approximately 71.0 ppm. The carbon of the chloromethyl group (-CH₂Cl) is expected to be the most upfield of the sp³ carbons, appearing around 46.5 ppm. These predictions are derived from the analysis of related structures and standard correlation tables.[2]

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2-5 seconds.

Workflow for NMR Analysis:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=C, C-O, and C-Cl bonds.

Table 3: Predicted FTIR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920, ~2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| ~1600, ~1510, ~1450 | Strong | C=C stretch (aromatic) |

| ~1260, ~1140 | Strong | C-O stretch (aryl ether) |

| ~740, ~695 | Strong | C-H bend (monosubstituted benzene) |

| ~680 - 600 | Medium | C-Cl stretch |

Interpretation and Rationale:

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aliphatic C-H stretching from the methylene groups will appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region. Strong absorptions corresponding to the aryl ether C-O stretching are predicted around 1260 and 1140 cm⁻¹. The out-of-plane C-H bending vibrations for the monosubstituted phenyl rings of the benzyloxy groups will give rise to strong bands at approximately 740 and 695 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 680 and 600 cm⁻¹.[3]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a KBr or NaCl plate, or as a KBr pellet. For a thin film, dissolve a small amount of the compound in a volatile solvent like dichloromethane, apply a drop to the salt plate, and allow the solvent to evaporate.

-

Instrumentation: Obtain the FTIR spectrum using a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plate or KBr pellet should be acquired and subtracted from the sample spectrum.

Workflow for IR Analysis:

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 338/340 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 303 | Moderate | [M - Cl]⁺ |

| 247 | Moderate | [M - C₇H₇]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion - base peak) |

Interpretation and Rationale:

The molecular ion peak [M]⁺ is expected at m/z 338, with a smaller M+2 peak at m/z 340 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom. A significant fragment should be observed at m/z 303, corresponding to the loss of the chlorine atom to form a stable benzylic carbocation. Another likely fragmentation pathway is the cleavage of a benzyl group, resulting in a fragment at m/z 247. The base peak is predicted to be at m/z 91, corresponding to the highly stable tropylium ion ([C₇H₇]⁺), which is a common feature in the mass spectra of compounds containing benzyl moieties.[4]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is recorded by the mass analyzer.

Workflow for MS Analysis:

Caption: Workflow for mass spectrometric analysis.

Conclusion

The spectroscopic data presented in this guide, while predicted, provide a robust framework for the characterization of this compound. The combination of NMR, IR, and MS data offers a powerful toolkit for researchers to confirm the synthesis and purity of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data.

References

-

Kobe University Repository. Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications. [Link]

-

Royal Society of Chemistry. Supporting Information for Catalytic Hydrogenation of Esters to Alcohols. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882). [Link]

-

NIST WebBook. 3,4-Dimethoxybenzoyl chloride. [Link]

-

Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of chromatographic science, 47(2), 121–126. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST WebBook. Benzyl chloride. [Link]

Sources

An In-depth Technical Guide on the Reactivity of 3,4-Dibenzyloxybenzyl Chloride with Nucleophiles

Introduction

3,4-Dibenzyloxybenzyl chloride is a versatile organic compound characterized by a benzyl chloride core substituted with two benzyloxy groups at the 3 and 4 positions.[1] This molecule serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of the benzylic chloride and the utility of the dibenzyloxy groups as protecting groups.[1] The lability of the benzylic chloride makes it highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities.[2] This guide provides a comprehensive analysis of the reactivity of this compound with various nucleophiles, detailing the underlying mechanistic principles, experimental considerations, and synthetic applications relevant to researchers, scientists, and drug development professionals.

The reactivity of benzyl chlorides is a well-studied area of organic chemistry, with the benzylic position being particularly reactive due to the ability of the adjacent benzene ring to stabilize both the transition states of SN2 reactions and the carbocation intermediates of SN1 reactions.[3][4][5] Consequently, benzyl chlorides can often react via either pathway, with the operative mechanism being highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the substitution pattern on the aromatic ring.[3][6][7][8] The presence of two electron-donating benzyloxy groups at the 3 and 4 positions of this compound is expected to further enhance the stability of a potential benzylic carbocation, thereby influencing the SN1/SN2 competition.

Mechanistic Considerations: The SN1 vs. SN2 Dichotomy

The reaction of this compound with a nucleophile (Nu-) can proceed through two primary pathways: a bimolecular nucleophilic substitution (SN2) or a unimolecular nucleophilic substitution (SN1).

SN2 Pathway: In this concerted mechanism, the nucleophile attacks the electrophilic benzylic carbon at the same time as the chloride leaving group departs. The reaction proceeds through a single transition state. For benzylic halides, the planar nature of the benzene ring allows for favorable orbital overlap, stabilizing the transition state.[3]

SN1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate. The first and rate-determining step is the departure of the leaving group to form a resonance-stabilized benzylic carbocation.[3] The positive charge is delocalized into the aromatic ring. The electron-donating nature of the 3,4-dibenzyloxy groups significantly stabilizes this carbocation, making the SN1 pathway more favorable than for unsubstituted benzyl chloride. In the second step, the nucleophile attacks the carbocation.

The choice between these two pathways is influenced by several factors:

-

Nucleophile: Strong, unhindered nucleophiles favor the SN2 mechanism. Weaker or sterically hindered nucleophiles are more likely to react via an SN1 pathway if the carbocation is sufficiently stable.

-

Solvent: Polar protic solvents (e.g., water, alcohols) stabilize the carbocation intermediate and the leaving group anion, thus favoring the SN1 pathway.[7] Polar aprotic solvents (e.g., acetone, DMF) do not solvate the leaving group as effectively and favor the SN2 mechanism.[7]

-

Substrate: The resonance stabilization of the benzylic carbocation by the phenyl ring makes SN1 reactions more accessible for benzyl halides than for simple primary alkyl halides.[3][9] The presence of electron-donating groups, such as the dibenzyloxy groups in the topic molecule, further stabilizes the carbocation, making the SN1 pathway even more likely.

Sources

- 1. Buy this compound | 1699-59-8 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benzyl chloride can undergo both sn1 and sn2 reaction with high rate. - askIITians [askiitians.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. reddit.com [reddit.com]

- 8. quora.com [quora.com]

- 9. asccollegekolhar.in [asccollegekolhar.in]

The 3,4-Dibenzyloxybenzyl (DBB) Ether: A Versatile Protecting Group for Hydroxyl Functions in Complex Synthesis

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount to achieving target molecules with high fidelity and efficiency. This technical guide provides a comprehensive overview of the 3,4-dibenzyloxybenzyl (DBB) group as a robust and versatile protecting group for hydroxyl functionalities. Drawing upon established principles of physical organic chemistry and leveraging analogies to well-characterized benzyl-type protecting groups, this document details the synthesis of the protecting group precursor, 3,4-dibenzyloxybenzyl chloride, its application in the protection of alcohols, and the methodologies for its selective cleavage. Through a comparative analysis with other common benzyl ethers, this guide will equip researchers, scientists, and drug development professionals with the critical insights required to effectively integrate the DBB protecting group into their synthetic strategies, particularly in the context of complex molecule synthesis where orthogonality and tunable lability are essential.

Introduction: The Rationale for the 3,4-Dibenzyloxybenzyl Protecting Group

The protection of hydroxyl groups is a frequent necessity in the synthesis of complex organic molecules, preventing their unwanted participation in reactions targeted at other functional groups. Benzyl ethers have long been a mainstay for this purpose, owing to their general stability across a wide range of reaction conditions. The family of benzyl-type protecting groups includes the parent benzyl (Bn) group, as well as substituted variants such as the p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB) groups. The electronic nature of the substituents on the aromatic ring profoundly influences the lability of these protecting groups, particularly towards acidic and oxidative cleavage.

The 3,4-dibenzyloxybenzyl (DBB) group can be viewed as an analogue of the DMB group, where the methyl ethers are replaced by benzyl ethers. This substitution offers a unique combination of properties. The electron-donating nature of the two benzyloxy groups enhances the stability of the benzylic carbocation formed during cleavage, rendering the DBB ether more labile than the unsubstituted benzyl ether. This increased reactivity is crucial for achieving deprotection under mild conditions, a key consideration in the late stages of complex syntheses. Furthermore, the presence of the benzyl ethers within the protecting group itself introduces an additional layer of synthetic flexibility, as they can be cleaved under conditions that leave other benzyl ethers in the molecule intact, offering a degree of "self-immolative" potential.

This guide will provide a detailed exploration of the DBB protecting group, from the synthesis of its corresponding chloride to its application and cleavage, providing the reader with a thorough understanding of its utility in modern organic synthesis.

Synthesis of the Protecting Group Precursor: this compound

The journey to employing the DBB protecting group begins with the synthesis of its reactive precursor, this compound. This is typically a two-step process starting from the commercially available 3,4-dihydroxybenzaldehyde (protocatechualdehyde).

Step 1: Protection of 3,4-Dihydroxybenzaldehyde

The initial step involves the protection of the two phenolic hydroxyl groups of 3,4-dihydroxybenzaldehyde as benzyl ethers. This is a standard Williamson ether synthesis.

Experimental Protocol: Synthesis of 3,4-Dibenzyloxybenzaldehyde

-

Materials: 3,4-dihydroxybenzaldehyde, benzyl chloride, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq) and benzyl chloride (2.2 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The crude 3,4-dibenzyloxybenzaldehyde will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to afford pure 3,4-dibenzyloxybenzaldehyde as a white to off-white solid.

-

Step 2: Reduction to 3,4-Dibenzyloxybenzyl Alcohol

The aldehyde functionality of 3,4-dibenzyloxybenzaldehyde is then reduced to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.

Experimental Protocol: Synthesis of 3,4-Dibenzyloxybenzyl Alcohol

-

Materials: 3,4-dibenzyloxybenzaldehyde, sodium borohydride (NaBH₄), methanol (MeOH).

-

Procedure:

-

Dissolve 3,4-dibenzyloxybenzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 3,4-dibenzyloxybenzyl alcohol, which can often be used in the next step without further purification.

-

Step 3: Chlorination to this compound

The final step in the precursor synthesis is the conversion of the primary alcohol to the corresponding benzyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[1]

Experimental Protocol: Synthesis of this compound

-

Materials: 3,4-dibenzyloxybenzyl alcohol, thionyl chloride (SOCl₂), anhydrous diethyl ether or dichloromethane (DCM).

-

Procedure:

-

Dissolve 3,4-dibenzyloxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether or DCM.

-

Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford this compound. This product is often used immediately in the subsequent protection step due to its potential instability.

-

Protection of Hydroxyl Groups as DBB Ethers

The protection of hydroxyl groups with this compound proceeds via a classical Williamson ether synthesis.[2][3][4] The alcohol is deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile, displacing the chloride from the benzylic position of the protecting group precursor.

Experimental Protocol: General Procedure for the Protection of a Primary Alcohol with this compound

-

Materials: Alcohol substrate, sodium hydride (NaH, 60% dispersion in mineral oil), this compound, anhydrous tetrahydrofuran (THF) or DMF.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3,4-dibenzyloxybenzyl ether.

-

Deprotection of DBB Ethers

The cleavage of the DBB ether can be accomplished through two primary methods: catalytic hydrogenolysis and oxidative cleavage. The choice of method depends on the other functional groups present in the molecule and the desired synthetic outcome.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a common and efficient method for the cleavage of benzyl ethers. In the case of DBB ethers, this method will cleave all three benzyl ether linkages (the two within the protecting group and the one to the protected hydroxyl group), liberating the free alcohol and toluene as a byproduct. Palladium on carbon (Pd/C) is a standard catalyst for this transformation.[5]

Experimental Protocol: General Procedure for the Deprotection of a DBB Ether by Catalytic Hydrogenolysis

-

Materials: DBB-protected alcohol, 10% Palladium on carbon (Pd/C), solvent (e.g., ethanol, ethyl acetate, or methanol), hydrogen gas source.

-

Procedure:

-

Dissolve the DBB-protected alcohol in the chosen solvent in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst (typically 5-10 mol% by weight).

-

Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

-

Oxidative Cleavage

The electron-rich nature of the 3,4-dibenzyloxybenzyl ether makes it susceptible to oxidative cleavage under mild conditions, most commonly using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6][7] This method offers a significant advantage in terms of orthogonality, as it can often be performed in the presence of other protecting groups that are sensitive to hydrogenolysis, such as simple benzyl ethers. The mechanism is believed to proceed through a single-electron transfer (SET) pathway, forming a charge-transfer complex between the electron-rich DBB ether and the electron-deficient DDQ.

Experimental Protocol: General Procedure for the Oxidative Deprotection of a DBB Ether with DDQ

-

Materials: DBB-protected alcohol, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), dichloromethane (DCM), water.

-

Procedure:

-

Dissolve the DBB-protected alcohol in a mixture of DCM and water (typically 18:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add DDQ (1.1-1.5 equivalents) portion-wise. The reaction mixture will typically develop a deep color.

-

Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the deprotected alcohol. The byproduct, 3,4-dibenzyloxybenzaldehyde, can also be isolated.

-

Comparative Analysis and Orthogonality

The utility of a protecting group is often defined by its relationship to other protecting groups in a synthetic scheme. The DBB group offers a favorable position in the spectrum of benzyl-type protecting groups.

| Protecting Group | Abbreviation | Relative Lability (Oxidative/Acidic Cleavage) | Common Deprotection Methods |

| Benzyl | Bn | Least Labile | H₂, Pd/C |

| p-Methoxybenzyl | PMB | More labile than Bn | DDQ; H₂, Pd/C |

| 3,4-Dibenzyloxybenzyl | DBB | More labile than PMB | DDQ; H₂, Pd/C |

| 3,4-Dimethoxybenzyl | DMB | Most Labile | DDQ; mild acid |

The DBB group is more susceptible to oxidative cleavage with DDQ than the PMB group due to the increased electron-donating ability of the two benzyloxy substituents compared to a single methoxy group. This allows for the selective deprotection of a DBB ether in the presence of a PMB ether, and certainly in the presence of a simple benzyl ether. This orthogonality is a powerful tool in the synthesis of complex polyhydroxylated natural products.

Conclusion

The 3,4-dibenzyloxybenzyl (DBB) protecting group for hydroxyl functions represents a valuable and versatile tool for the modern synthetic chemist. Its synthesis is straightforward from readily available starting materials. The DBB group is readily introduced under standard Williamson ether synthesis conditions and can be selectively cleaved via either catalytic hydrogenolysis for global deprotection or mild oxidative cleavage with DDQ, offering a high degree of orthogonality with other benzyl-type and common protecting groups. Its enhanced lability compared to the PMB group provides an additional level of selective deprotection possibilities. For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, a thorough understanding and strategic implementation of the DBB protecting group can lead to more efficient, flexible, and successful synthetic routes.

References

-

Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC. [Link]

- Synthesis method of 3, 4-dihydroxy phenylethanol.

-

Williamson Ether Synthesis. J&K Scientific LLC. [Link]

- 3,4-DIHYDROXYBENZYL ALCOHOL DERIVATIVES, THEIR ACID-ADDITIONAL SALTS, METHOD FOR THEIR PRODUCTION AND MEDICINAL PRODUCTS.

-

Facile Chlorination of Benzyl Alcohols Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Sulfonyl Chlorides. Bulletin of the Korean Chemical Society. [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

Williamson ether synthesis (video). Khan Academy. [Link]

-

Studies on the hydrogenolysis of benzyl ethers. ResearchGate. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering. [Link]

-

Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]

-

Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Organic Chemistry Portal. [Link]

-

Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. [Link]

-

Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. PMC. [Link]

Sources

- 1. ijcea.org [ijcea.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]

The Strategic Deployment of Benzyl Protecting Groups in Complex Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyl (Bn) group is a cornerstone of protecting group strategy in modern organic synthesis, prized for its robustness and versatility. This in-depth guide provides a comprehensive exploration of the introduction, stability, and cleavage of benzyl protecting groups for alcohols, amines, and carboxylic acids. It delves into the mechanistic underpinnings of various benzylation and debenzylation protocols, offering field-proven insights to inform experimental design. Furthermore, this guide emphasizes the concept of orthogonal protection, illustrating how the unique reactivity of the benzyl group can be leveraged for the selective deprotection of multifunctional molecules—a critical consideration in the synthesis of complex pharmaceutical agents and natural products. Detailed experimental protocols, comparative data, and logical workflow diagrams are presented to equip researchers with the knowledge to strategically implement benzyl protecting groups in their synthetic endeavors.

Introduction: The Rationale for Benzyl Group Protection

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity.[1] Protecting groups serve as temporary masks for reactive functional groups, preventing them from interfering with reactions occurring elsewhere in the molecule.[2] The benzyl group, with its characteristic benzene ring attached to a methylene (CH₂) unit, is a widely employed protecting group for hydroxyl, amino, and carboxyl functionalities due to its general stability across a broad spectrum of reaction conditions, including acidic and basic media.[3][4]

A key advantage of the benzyl protecting group lies in its unique deprotection pathways, most notably catalytic hydrogenolysis, which are often orthogonal to the cleavage conditions of other common protecting groups.[1][5] This orthogonality allows for the selective removal of a benzyl group in the presence of other protecting groups, a crucial element in the efficient synthesis of complex molecules.[2][6]

Protection of Functional Groups with Benzyl Moieties

The introduction of a benzyl protecting group, or benzylation, can be accomplished through various methods, with the choice of reagent and conditions largely dependent on the nature of the substrate and the presence of other functional groups.

Protection of Alcohols as Benzyl Ethers

The formation of a benzyl ether is a common strategy for the protection of alcohols.[7]

-

Williamson Ether Synthesis: This classical method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), followed by an SN2 reaction with a benzyl halide (e.g., benzyl bromide, BnBr).[5][8] For substrates sensitive to strong bases, milder alternatives like silver oxide (Ag₂O) can be employed, which can also offer improved selectivity in diol protection.[8]

-

Acid-Catalyzed Benzylation: For base-sensitive substrates, benzyl trichloroacetimidate can be used under acidic conditions to install the benzyl group.[8]

-

Neutral Conditions: Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of alcohols under neutral conditions, expanding the scope of compatible substrates.[8]

Protection of Amines as Benzylamines

The benzyl group is also a valuable protecting group for primary and secondary amines.[3]

-

N-Alkylation: Similar to alcohols, amines can be benzylated via reaction with a benzyl halide in the presence of a base, such as potassium carbonate.[9]

-

Reductive Amination: An alternative route involves the reaction of an amine with benzaldehyde to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the N-benzylamine.[3][9]

Protection of Carboxylic Acids as Benzyl Esters

Benzyl esters are useful for protecting carboxylic acids, particularly due to their unique deprotection via hydrogenolysis.[10] They can be synthesized through standard esterification methods, such as reaction with benzyl alcohol under acidic conditions or with a benzyl halide in the presence of a base.

The Benzylidene Acetal: A Specialized Benzyl-Type Protecting Group for Diols

The benzylidene acetal is a cyclic protecting group formed from the reaction of a diol, typically a 1,2- or 1,3-diol, with benzaldehyde or a derivative thereof.[11][12] This strategy is particularly prevalent in carbohydrate chemistry for the simultaneous protection of two hydroxyl groups.[11] The formation is an acid-catalyzed process, and the resulting acetal is stable to a wide range of non-acidic conditions.[12] A significant advantage of the benzylidene acetal is its susceptibility to regioselective reductive cleavage, which can provide access to partially benzylated diols.[13]

Stability Profile of Benzyl Protecting Groups

A defining characteristic of benzyl protecting groups is their remarkable stability. They are generally resistant to a wide array of reagents and reaction conditions, including:

-

Strongly basic conditions. [3]

-

Nucleophilic reagents. [3]

-

Many oxidizing and reducing agents (excluding catalytic hydrogenation). [5]

This robustness allows for a broad range of chemical transformations to be performed on a benzyl-protected molecule without affecting the protecting group itself. However, very strong acidic conditions can lead to cleavage.[5]

Cleavage of Benzyl Protecting Groups: A Gateway to Orthogonal Synthesis

The true synthetic utility of the benzyl group is most evident in its diverse and often mild deprotection methods. These methods provide a powerful toolkit for the strategic unmasking of protected functional groups.

Reductive Cleavage

Catalytic Hydrogenolysis: This is the most common and often preferred method for deprotecting benzyl groups.[14] The reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas (H₂).[4] The process is highly efficient and proceeds under neutral conditions, affording the deprotected functional group and toluene as a byproduct.[8]

Catalytic Transfer Hydrogenation (CTH): As a safer alternative to using hydrogen gas, CTH employs a hydrogen donor molecule in conjunction with a palladium catalyst.[15] Common hydrogen donors include formic acid, ammonium formate, and cyclohexadiene.[3][16] This technique avoids the need for specialized high-pressure hydrogenation equipment.[15] CTH can be particularly advantageous in complex syntheses where selectivity is crucial.[16]

Logical workflow for benzyl group protection and deprotection.

Oxidative Cleavage

Certain substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are susceptible to oxidative cleavage.[8] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively remove the PMB group in the presence of a standard benzyl group, offering another layer of orthogonality.[3][8]

Lewis Acid-Mediated Cleavage

Strong Lewis acids can also effect the cleavage of benzyl ethers.[8] For instance, a boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) has been shown to selectively cleave benzyl ethers under mild conditions, tolerating a range of other functional groups.[17]

Orthogonal Protecting Group Strategies Involving Benzyl Ethers

The concept of orthogonal protection is a cornerstone of modern synthetic chemistry, allowing for the deprotection of one functional group without affecting others.[1] The benzyl group's unique cleavage by hydrogenolysis makes it an excellent component of orthogonal strategies.

| Protecting Group | Typical Cleavage Condition | Orthogonal to Benzyl Group Cleavage (H₂/Pd/C)? |

| Benzyl (Bn) | H₂/Pd/C (Hydrogenolysis) | - |

| tert-Butyldimethylsilyl (TBDMS) | F⁻ (e.g., TBAF) | Yes |

| Acetate (Ac) | Base (e.g., K₂CO₃, MeOH) | Yes |

| tert-Butoxycarbonyl (Boc) | Acid (e.g., TFA) | Yes |

| p-Methoxybenzyl (PMB) | Oxidizing Agent (e.g., DDQ) | Yes |

Orthogonal deprotection strategies for a multifunctional molecule.

Experimental Protocols

General Procedure for Benzylation of an Alcohol using Benzyl Bromide and Sodium Hydride

-

To a solution of the alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Procedure for Debenzylation via Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate[16]

-

Dissolve the benzyl-protected substrate (1.0 equiv) in a suitable solvent, such as methanol or ethanol.

-

Add 10% palladium on carbon (Pd/C) (typically 10-20 mol% by weight).

-

Add ammonium formate (5-10 equiv) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Rinse the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify as necessary.

Conclusion

The benzyl protecting group is an indispensable tool in the arsenal of the synthetic organic chemist. Its robustness, coupled with a variety of reliable methods for its introduction and, most importantly, its selective removal, makes it a strategic choice in the design and execution of complex synthetic routes. A thorough understanding of the principles of benzyl group protection and deprotection, particularly in the context of orthogonal strategies, empowers researchers in the fields of drug development and natural product synthesis to construct intricate molecular architectures with greater efficiency and control.[1]

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Gaunt, M. J., Yu, J., & Spencer, J. B. (2001). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 66(25), 8459–8467. [Link]

-

Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]

-

ACS Publications. (2019). Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation. The Journal of Organic Chemistry. [Link]

-

Anwer, M. K., & Spatola, A. F. (1980). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 45(6), 1150–1152. [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Bajwa, J. S., & Williams, R. M. (2005). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 7(1), 117–120. [Link]

-

NCBI Bookshelf. (2021, September 30). Benzylidene protection of diol. In Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

-

Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663–664. [Link]

-

Mowery, B. P., & Wagner, P. (2014). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 91(9), 1461–1463. [Link]

-

Beilstein Journals. (n.d.). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Retrieved from [Link]

-

Butini, S., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6483. [Link]

-

Brieger, G., & Nestrick, T. J. (1974). Catalytic transfer hydrogenation. Chemical Reviews, 74(5), 567–580. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. jocpr.com [jocpr.com]

- 7. Benzyl group - Wikipedia [en.wikipedia.org]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 17. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

Introduction: The Strategic Importance of 3,4-Dibenzyloxybenzyl Chloride

An In-depth Technical Guide to the Core Reactions of 3,4-Dibenzyloxybenzyl Chloride

This compound is a versatile intermediate in organic synthesis, primarily valued for its role as a precursor to a robust protecting group for hydroxyl and amine functionalities. Its chemical architecture, featuring a reactive benzylic chloride and two benzyl ether moieties, provides a unique combination of reactivity and controlled cleavage pathways. The benzylic chloride serves as an excellent electrophilic site for a range of nucleophilic substitution reactions, allowing for the facile introduction of the 3,4-dibenzyloxybenzyl group into complex molecules.

The presence of the two benzyloxy groups on the aromatic ring significantly influences the compound's properties. These groups can be selectively removed under specific conditions, such as catalytic hydrogenation, to unmask the parent catechol structure (3,4-dihydroxybenzyl). This strategic functionality makes it an invaluable tool in the multi-step synthesis of natural products, pharmaceuticals, and advanced materials where the temporary masking of reactive diol systems is critical. This guide provides a detailed exploration of its synthesis and key transformations, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Synthesis of this compound

The most direct and common method for preparing this compound is through the chlorination of its corresponding alcohol, 3,4-dibenzyloxybenzyl alcohol. This transformation is typically achieved using thionyl chloride (SOCl₂) in a non-polar, anhydrous solvent like dichloromethane (DCM). The choice of thionyl chloride is strategic; it reacts with the alcohol to form an intermediate chlorosulfite ester, which then undergoes an intramolecular SNi reaction, cleanly yielding the desired benzyl chloride and gaseous byproducts (SO₂ and HCl), simplifying reaction workup.

Experimental Protocol: Synthesis from 3,4-Dibenzyloxybenzyl Alcohol

-

Preparation: To a solution of 3,4-dibenzyloxybenzyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM), N,N-dimethylformamide (catalytic amount, ~20 µL per 10 mmol of alcohol) is added under an inert atmosphere (N₂ or Ar).[1]

-